![molecular formula C8H9N3O2S2 B1275284 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide CAS No. 18101-53-6](/img/structure/B1275284.png)
2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide
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Overview
Description
2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide is a chemical compound with the empirical formula C9H11N3O2S2 . It is a derivative of benzothiazole, a type of heterocyclic compound containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide can be analyzed using various spectroscopic techniques. For instance, the presence of the 1H and 13C NMR signals in the spectra of these compounds at specific ppm values corresponds to different groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide have been studied. The reaction proceeds by N-alkylation of the endocyclic nitrogen atom followed by intramolecular dehydrative cyclization . The regioselectivity is explained and the mechanism of the reaction is proposed .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide can be determined using various techniques. For instance, its molecular weight is 257.33 g/mol . Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, and others can be computed .Scientific Research Applications
Pharmaceutical Research: Anti-tetanus Activity
This compound has been studied for its potential anti-tetanus activity. As a muscle relaxant, it may contribute to the development of treatments for tetanus, a serious infection characterized by muscle stiffness and spasms .
Organic Synthesis: Intermediate for Nicotinamides
It serves as an intermediate in the synthesis of nicotinamide derivatives. These compounds are significant due to their wide range of biological activities, which include potential therapeutic effects against various diseases .
Analytical Chemistry: Ionophore for Membrane Electrodes
The compound’s derivative, 2-Aminobenzothiazole, acts as a neutral carrier or ionophore. It’s used in constructing poly(vinyl chloride)-based membrane electrodes for the determination of certain ions, such as Ce^3+ .
Environmental Science: Sorbent for Heavy Metals
Chemically bonded to multiwalled carbon nanotubes, it forms a sorbent that has been utilized for the separation of lead (Pb^2+) from aqueous samples. This application is crucial for water purification and environmental monitoring .
Mechanism of Action
Target of Action
Related compounds such as 2-aminobenzothiazole have been reported to have anti-tetanus activity , suggesting potential targets in the nervous system.
Mode of Action
Benzimidazole, a similar compound, has been reported to bind with microtubules and inhibit cellular processes such as cytoskeleton formation, cell division, and intracellular tracking .
Biochemical Pathways
Related compounds have been shown to affect various biological processes, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
Related compounds have been reported to have anti-inflammatory, antitumor, and antifeedant activities .
Future Directions
The future directions for research on 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide could involve further exploration of its biological activities and potential applications in medicine and other fields . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action .
properties
IUPAC Name |
2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S2/c1-10-15(12,13)5-2-3-6-7(4-5)14-8(9)11-6/h2-4,10H,1H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQXPTOZAIEGIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406078 |
Source
|
Record name | 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide | |
CAS RN |
18101-53-6 |
Source
|
Record name | 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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